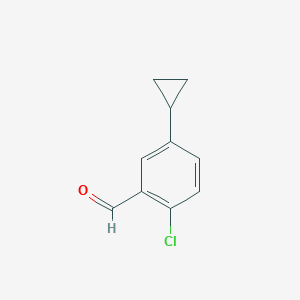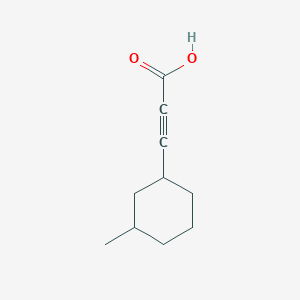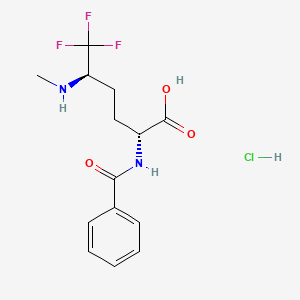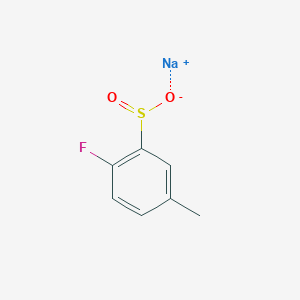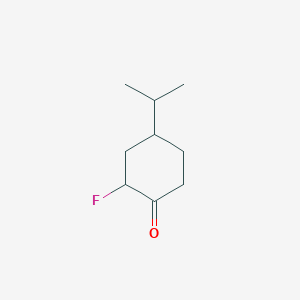
2-Fluoro-4-(propan-2-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(propan-2-yl)cyclohexan-1-one: is an organic compound with the molecular formula C₉H₁₅FO and a molecular weight of 158.21 g/mol . This compound is characterized by a cyclohexanone ring substituted with a fluorine atom and an isopropyl group. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(propan-2-yl)cyclohexan-1-one typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Fluorination: or under controlled conditions.
Isopropylation: The isopropyl group is introduced through a Friedel-Crafts alkylation reaction using and a Lewis acid catalyst like .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(propan-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like or .
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as or .
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Various substituted cyclohexanones
Scientific Research Applications
2-Fluoro-4-(propan-2-yl)cyclohexan-1-one has several applications in scientific research:
Organic Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: The compound is used in studies to understand the interaction of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(propan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The isopropyl group may contribute to the compound’s lipophilicity, affecting its distribution within biological systems. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Fluoro-4-(propan-2-yl)cyclohexan-1-one can be compared with other similar compounds, such as:
2-Fluorocyclohexanone: Lacks the isopropyl group, resulting in different chemical and biological properties.
4-(Propan-2-yl)cyclohexan-1-one: Lacks the fluorine atom, affecting its reactivity and interaction with biological targets.
2-Fluoro-4-methylcyclohexan-1-one: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in physical and chemical properties.
Properties
Molecular Formula |
C9H15FO |
|---|---|
Molecular Weight |
158.21 g/mol |
IUPAC Name |
2-fluoro-4-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C9H15FO/c1-6(2)7-3-4-9(11)8(10)5-7/h6-8H,3-5H2,1-2H3 |
InChI Key |
FNJQQFNQXVDRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(=O)C(C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



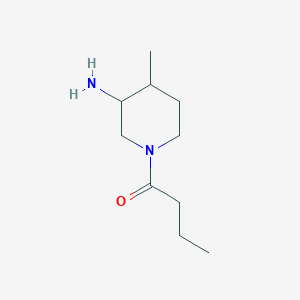
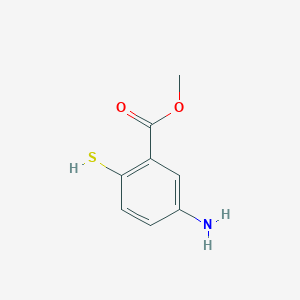
![[4-(Propan-2-yl)cyclohexyl]methanesulfonamide](/img/structure/B13188030.png)
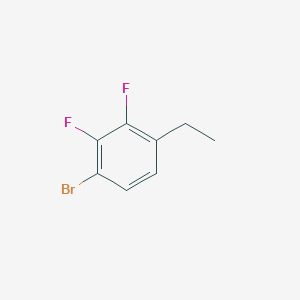

![Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate](/img/structure/B13188046.png)
![N-[(3-Formylphenyl)methyl]but-2-enamide](/img/structure/B13188048.png)
